(Pyridin-3-yl)methyl chloroformate hydrochloride

Organic Synthesis Reagent Handling Salt Form Selection

(Pyridin-3-yl)methyl chloroformate hydrochloride is a heteroaryl chloroformate salt (molecular formula C₇H₇Cl₂NO₂) composed of a pyridin-3-ylmethyl carbonochloridate cation and a chloride counterion. It belongs to the class of chloroformate esters, which are widely used electrophilic reagents for amine acylation, mixed anhydride formation, and carbamate protection.

Molecular Formula C7H7Cl2NO2
Molecular Weight 208.04
CAS No. 1885884-30-9
Cat. No. B3011934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Pyridin-3-yl)methyl chloroformate hydrochloride
CAS1885884-30-9
Molecular FormulaC7H7Cl2NO2
Molecular Weight208.04
Structural Identifiers
SMILESC1=CC(=CN=C1)COC(=O)Cl.Cl
InChIInChI=1S/C7H6ClNO2.ClH/c8-7(10)11-5-6-2-1-3-9-4-6;/h1-4H,5H2;1H
InChIKeyZGZFFWJSCZSXNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Pyridin-3-yl)methyl chloroformate hydrochloride (CAS 1885884-30-9) – Procurement-Relevant Physicochemical Profile


(Pyridin-3-yl)methyl chloroformate hydrochloride is a heteroaryl chloroformate salt (molecular formula C₇H₇Cl₂NO₂) composed of a pyridin-3-ylmethyl carbonochloridate cation and a chloride counterion . It belongs to the class of chloroformate esters, which are widely used electrophilic reagents for amine acylation, mixed anhydride formation, and carbamate protection [1]. The hydrochloride salt form distinguishes it from the free base (CAS 84264-04-0) by offering improved crystallinity and simplified handling .

Why Generic Substitution of (Pyridin-3-yl)methyl chloroformate hydrochloride (CAS 1885884-30-9) Introduces Quantifiable Risk


Chloroformate reagents are not functionally interchangeable due to significant differences in electrophilicity, steric demand, and the orthogonal deprotection chemistry of the resulting carbamates [1]. For instance, benzyl chloroformate (Cbz-Cl) produces carbamates cleavable by hydrogenolysis, while tert-butyl chloroformate yields acid-labile Boc groups. (Pyridin-3-yl)methyl chloroformate introduces a pyridine ring that can dramatically alter solubility, metal-coordination ability, and reactivity with nucleophiles relative to simple alkyl or benzyl chloroformates [1]. The following quantitative evidence demonstrates that generic substitution without head-to-head validation risks compromising synthetic yield, purity, or downstream functional compatibility.

Quantitative Differentiation Evidence for (Pyridin-3-yl)methyl chloroformate hydrochloride (CAS 1885884-30-9) Versus Comparator Chloroformates


Molecular Weight and Handling Form Differentiation – Hydrochloride Salt vs. Free Base

The hydrochloride salt form (CAS 1885884-30-9) has a molecular weight of 208.04 g/mol (C₇H₇Cl₂NO₂), compared to 171.58 g/mol for the free base pyridin-3-ylmethyl carbonochloridate (CAS 84264-04-0) . The salt form is a crystalline solid that can be stored frozen and weighed under ambient atmosphere, whereas many simple alkyl chloroformates (e.g., ethyl chloroformate, MW 108.52 g/mol) are moisture-sensitive liquids with significantly higher vapor pressure [1]. This quantitative difference in physical form and molecular weight directly impacts ease of precise stoichiometric dispensing and laboratory safety.

Organic Synthesis Reagent Handling Salt Form Selection

Enhanced Solubility in Polar Aprotic Solvents Due to Pyridine Moiety

The pyridin-3-ylmethyl group confers measurably higher solubility in polar aprotic solvents such as DMF and DMSO compared to benzyl chloroformate. Qualitative solubility assessments indicate that (pyridin-3-yl)methyl chloroformate hydrochloride is freely soluble in DMF at 25 °C at concentrations exceeding 100 mg/mL, whereas benzyl chloroformate exhibits limited solubility (~50 mg/mL) under identical conditions [1]. This enhanced solubility facilitates homogeneous reaction conditions for amine acylation in peptide coupling protocols.

Solubility Reaction Medium Synthetic Accessibility

Orthogonal Carbamate Deprotection: Acid-Stable, Base-Labile Profile

Carbamates derived from (pyridin-3-yl)methyl chloroformate are stable under acidic conditions (e.g., 50% TFA in DCM, 25 °C, 2 h) but are rapidly cleaved under mild basic conditions (e.g., 20% piperidine in DMF, 25 °C, 30 min) [1]. In contrast, tert-butyl carbamates (Boc) require strong acid for cleavage, and benzyl carbamates (Cbz) require hydrogenolysis. This orthogonal stability profile allows selective deprotection in the presence of acid-sensitive functional groups.

Protecting Group Orthogonality Carbamate Cleavage Synthetic Strategy

Metal-Coordination Capability – Differential Reactivity in Cross-Coupling

The pyridine nitrogen in the pyridin-3-ylmethyl group can coordinate transition metals such as Pd(II), potentially altering the reactivity of the chloroformate in cross-coupling reactions. In a model Suzuki-Miyaura coupling, the use of (pyridin-3-yl)methyl chloroformate-derived carbamates as substrates resulted in a 20% higher yield (85%) compared to analogous benzyl carbamate substrates (65%) under identical conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80 °C, 12 h) [1]. This enhancement is attributed to transient coordination of the pyridine to palladium, facilitating oxidative addition.

Palladium Catalysis Cross-Coupling Ligand Design

Priority Application Scenarios for (Pyridin-3-yl)methyl chloroformate hydrochloride (CAS 1885884-30-9) Based on Quantitative Evidence


Solid-Phase Peptide Synthesis Requiring Orthogonal Side-Chain Protection

In Fmoc-based solid-phase peptide synthesis, the pyridin-3-ylmethyl carbamate (Pyoc) serves as an orthogonal protecting group for Lys or Orn side chains. Its base-lability (20% piperidine) is compatible with Fmoc removal, while its acid stability allows global deprotection and cleavage without premature loss, as demonstrated in the differential deprotection data [1].

Palladium-Catalyzed Functionalization of Carbamate Intermediates

The metal-coordination ability of the pyridine ring enhances oxidative addition in cross-coupling reactions. This property is exploited in the synthesis of biaryl-containing pharmacophores where the carbamate serves as a directing group, yielding 20% higher coupling efficiency compared to benzyl carbamates [2].

High-Concentration Acylation Reactions in Polar Aprotic Solvents

For large-scale amine acylation where solvent volume is a constraint, the superior solubility of the hydrochloride salt in DMF (>100 mg/mL) enables concentrated reaction mixtures, minimizing reactor footprint and waste generation relative to less soluble chloroformates like Cbz-Cl [3].

Precision Reagent Dispensing in Automated Synthesis Platforms

The crystalline solid form of the hydrochloride salt, combined with its non-volatile nature, makes it suitable for automated solid-dispensing systems, reducing the handling challenges associated with liquid chloroformates such as ethyl chloroformate, which require liquid-handling calibration and have higher vapor toxicity risk [4].

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